D-Ribopyranosylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO4 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-aminooxane-3,4,5-triol |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3-,4-,5-/m1/s1 |
InChI Key |
RQBSUMJKSOSGJJ-TXICZTDVSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@@H](O1)N)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)N)O)O)O |
Synonyms |
1-amino-1-deoxyribose beta-D-ribopyranosylamine D-ribosylamine ribosylamine |
Origin of Product |
United States |
Methodologies for Synthesis and Chemical Transformations of Beta D Ribopyranosylamine
Synthetic Pathways to the Beta-D-Ribopyranosylamine Core Structure
The formation of the beta-D-ribopyranosylamine core hinges on the direct reaction of D-ribose with an amine source, where careful control of reaction parameters is crucial for achieving the desired anomeric configuration.
Direct Amination of D-Ribose: Reaction Conditions and Mechanistic Considerations
The most direct method for the synthesis of beta-D-ribopyranosylamine involves the reaction of D-ribose with ammonia (B1221849). nih.gov This reaction is typically carried out in an aqueous or alcoholic medium. The mechanism proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the open-chain form of D-ribose, forming a transient carbinolamine intermediate. Subsequent dehydration leads to the formation of a Schiff base or imine, which then undergoes intramolecular cyclization to yield the pyranosylamine ring structure.
The equilibrium between the open-chain and cyclic hemiacetal forms of D-ribose in solution, as well as the position of the final ring-chain tautomerism, is influenced by factors such as pH, temperature, and solvent. In the presence of an amine, this equilibrium is shifted towards the formation of the glycosylamine.
Table 1: Reaction Conditions for Direct Amination of D-Ribose
| Parameter | Condition | Rationale |
| Amine Source | Ammonia (aqueous or as ammonium (B1175870) salts) | Provides the primary amino group for nucleophilic attack. |
| Solvent | Water, Methanol, Ethanol | Solubilizes the reactants and facilitates the reaction. |
| Temperature | Room temperature to mild heating | Influences the reaction rate and equilibrium position. |
| pH | Neutral to slightly basic | A slightly basic pH can deprotonate the ammonium salt, increasing the concentration of the free amine nucleophile. |
Anomeric Control in Beta-D-Ribopyranosylamine Formation
The stereochemical outcome at the anomeric carbon (C-1) is a critical aspect of glycosylamine synthesis. The formation of either the alpha or beta anomer is influenced by thermodynamic and kinetic factors. The anomeric effect, which describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric center, plays a significant role.
In the case of ribopyranosylamine, the beta-anomer, where the amino group is in the equatorial position, is often the thermodynamically more stable product. nih.gov However, the kinetic product can sometimes be the alpha-anomer. Anomeric control can be exerted by:
Solvent Choice: Polar, protic solvents can stabilize the transition state leading to the thermodynamic product.
Reaction Time and Temperature: Longer reaction times and higher temperatures tend to favor the formation of the more stable thermodynamic product through equilibration.
Catalysts: The use of Lewis or Brønsted acids can influence the rate of anomerization, allowing for the selective formation of one anomer over the other.
Derivatization Strategies for Beta-D-Ribopyranosylamine Analogs
The synthesis of beta-D-ribopyranosylamine analogs is crucial for structure-activity relationship studies. This is primarily achieved through N-substitution reactions and the use of protecting groups to allow for selective modifications at other positions of the sugar ring.
N-Substitution Reactions: Arylation and Acylation Protocols
The primary amino group of beta-D-ribopyranosylamine is a versatile handle for introducing a wide range of substituents.
N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through several methods, including nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides or through transition-metal-catalyzed cross-coupling reactions. For instance, reaction with 2,4-dinitrofluorobenzene can yield N-(2,4-dinitrophenyl)-D-ribopyranosylamine derivatives. uea.ac.uk
Table 2: Selected N-Arylation Protocols
| Reagent | Conditions | Product Type |
| Activated Aryl Halides (e.g., 2,4-dinitrofluorobenzene) | Base (e.g., NaHCO3), solvent (e.g., ethanol/water) | N-Aryl-ribopyranosylamine |
| Arylboronic acids | Copper or Palladium catalyst, base, solvent | N-Aryl-ribopyranosylamine |
N-Acylation: Acylation of the amino group to form amides is a straightforward transformation typically carried out using acyl chlorides, anhydrides, or activated esters in the presence of a base. These reactions are generally high-yielding and proceed under mild conditions. N-acetyl-beta-D-glucopyranosylamine, a related compound, has been synthesized and studied for its biological activity. nih.gov
Table 3: Common N-Acylation Reagents
| Reagent | Base | Solvent |
| Acetic Anhydride | Pyridine or Triethylamine | Dichloromethane or THF |
| Benzoyl Chloride | Pyridine or Triethylamine | Dichloromethane or THF |
| Activated Esters (e.g., NHS esters) | Triethylamine or DIPEA | DMF or Acetonitrile |
Selective Protection and Deprotection Regimes
To achieve regioselective modifications on the hydroxyl groups of the ribose ring, a careful strategy of protection and deprotection is necessary. The different hydroxyl groups (at C-2, C-3, and C-4) exhibit varying degrees of reactivity, which can be exploited for selective protection.
Generally, the primary hydroxyl group (if present, though not in the pyranose form of ribose) is the most reactive, followed by the equatorial hydroxyls. Common protecting groups for hydroxyl functions include:
Silyl ethers (e.g., TBDMS, TIPS): These are versatile protecting groups that can be introduced and removed under specific conditions. Their steric bulk can be used to achieve selective protection.
Acetals (e.g., isopropylidene, benzylidene): These can be used to protect diols, such as the C-2 and C-3 hydroxyls, often in a stereoselective manner.
Benzyl ethers (Bn): These are robust protecting groups that are stable to a wide range of reaction conditions and are typically removed by hydrogenolysis.
The choice of protecting group and the deprotection strategy depend on the desired final product and the compatibility with other functional groups in the molecule.
Multicomponent Reaction Approaches for Aminopyran Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. nih.govmdpi.commdpi.com While specific examples for the direct synthesis of beta-D-ribopyranosylamine via MCRs are not widely reported, the principles of MCRs can be applied to generate libraries of related aminopyran systems.
For instance, reactions like the Petasis or Mannich reactions, which involve the condensation of an amine, a carbonyl compound, and a third component (an organoboron reagent or an enolizable carbonyl, respectively), could be adapted for the synthesis of complex N-substituted aminopyrans starting from ribose derivatives. mdpi.com These approaches hold promise for the rapid generation of novel beta-D-ribopyranosylamine analogs for biological screening.
Interconversion Phenomena and Hydrolysis of Ribosylamine Forms
The chemical behavior of beta-D-ribopyranosylamine in solution is characterized by dynamic interconversion processes, including ring isomerization and susceptibility to hydrolysis, particularly under acidic conditions. These transformations are crucial in understanding the stability and reactivity of this glycosylamine.
Acid-Catalyzed Hydrolysis and Product Characterization
Glycosylamines, such as beta-D-ribopyranosylamine, are susceptible to hydrolysis, a reaction that is significantly accelerated in the presence of acid. The acid-catalyzed hydrolysis of the C-N glycosidic bond in beta-D-ribopyranosylamine results in the cleavage of the molecule into its constituent components: D-ribose and ammonia.
The generally accepted mechanism for this reaction involves the protonation of the ring oxygen or the amino group, which weakens the C1-N bond. A subsequent nucleophilic attack by a water molecule at the anomeric carbon leads to the formation of a tetrahedral intermediate. The elimination of ammonia (which is protonated to the ammonium ion, NH₄⁺, in acidic conditions) results in the formation of the hemiacetal of D-ribose.
The primary products of the complete acid-catalyzed hydrolysis of beta-D-ribopyranosylamine are D-ribose and the ammonium ion.
Once formed, D-ribose will itself exist as an equilibrium mixture of its various isomers in aqueous solution, including α- and β-pyranose, α- and β-furanose, and the open-chain aldehyde form. The composition of this equilibrium mixture is dependent on the specific conditions of the hydrolysis, such as temperature and pH.
Table 2: Products of Acid-Catalyzed Hydrolysis of beta-D-Ribopyranosylamine
| Reactant | Condition | Primary Products | Secondary Equilibrium Products of D-Ribose |
|---|
The characterization of the hydrolysis products typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and chromatography, which can identify and quantify the different forms of D-ribose present in the resulting solution.
Comprehensive Structural Characterization Through Advanced Techniques
Single-Crystal X-ray Diffraction Analysis of Beta-D-Ribopyranosylamine and Its Derivatives
Single-crystal X-ray diffraction analysis provides unambiguous structural evidence and detailed geometric parameters of molecules in their solid, crystalline form. This powerful technique has been instrumental in confirming the structure of beta-D-ribopyranosylamine, synthesized from the reaction of D-ribose and ammonia (B1221849), and in characterizing various N-substituted derivatives nih.govspbu.ru.
The conformation of the pyranose ring is a critical structural feature. In the crystalline state, these rings are not planar but adopt specific puckered shapes, primarily chair conformations, to minimize steric strain.
The parent beta-D-ribopyranosylamine molecule has been shown to exist in a chair conformation. nih.gov Specifically, it adopts the 4C1 conformation, where the C1, C2, C4, and C5 atoms are roughly in a plane, with C4 above and C1 below the plane nih.govresearchgate.net. This arrangement is the preferred and more stable conformation for many pyranoside structures.
However, the conformation can be influenced by the nature of substituents on the anomeric nitrogen. For instance, X-ray crystal structure determination of N-aryl glycopyranosylamines, such as N-(p-sulfamoylphenyl)-alpha-D-ribopyranosylamine, revealed that the monosaccharide ring adopts the alternative 1C4 conformation. nih.gov Similarly, N-p-nitrophenyl-alpha-D-ribopyranosylamine also exhibits the 1C4 chair conformation in its crystalline form researchgate.netnih.gov. This shift highlights the significant impact that N-substituents can have on the conformational preference of the pyranose ring.
| Compound | Observed Pyranose Ring Conformation | Reference |
|---|---|---|
| beta-D-Ribopyranosylamine | 4C1 | nih.govresearchgate.net |
| N-(p-sulfamoylphenyl)-alpha-D-ribopyranosylamine | 1C4 | nih.gov |
| N-p-nitrophenyl-alpha-D-ribopyranosylamine | 1C4 | researchgate.netnih.gov |
| 4,6-O-butylidene-beta-D-glucopyranosylamine | 4C1 | researchgate.net |
Dihedral angle analysis is crucial for confirming the stereochemistry at the anomeric center (C-1). The specific values of the dihedral angles involving the atoms around the anomeric carbon provide definitive proof of the substituent's orientation (alpha or beta). For beta-D-ribopyranosylamine, analysis of the relevant dihedral angles within the crystal structure confirms the beta configuration of the amino group at the C-1 position. nih.gov
| Dihedral Angle | Significance in Beta-Anomer Confirmation |
|---|---|
| H1-C1-N1-H(N1) | These angles define the orientation of the amino group relative to the pyranose ring, confirming its equatorial position characteristic of the beta anomer in the 4C1 chair. |
| O5-C1-N1-H(N1) |
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a complex interplay of intermolecular forces. In glycosylamines, hydrogen bonding is the dominant force directing the supramolecular architecture.
The crystal structure of beta-D-ribopyranosylamine is stabilized by an extensive network of hydrogen bonds. nih.gov The hydroxyl groups (-OH) and the amino group (-NH2) act as hydrogen bond donors, while the oxygen and nitrogen atoms serve as acceptors. The analysis reveals both intramolecular and intermolecular hydrogen-bond interactions of the types O-H···O, N-H···O, and C-H···O. nih.govresearchgate.net These interactions interconnect adjacent molecules, forming chains and contributing to a stable three-dimensional lattice nih.govnih.gov.
In derivatives like N-aryl-beta-D-mannopyranosylamine, specific "two-point contacts," where pairs of hydrogen bonds link neighboring molecules, are observed and appear to be a particularly favorable mode of interaction. nih.gov The nature of these networks can vary significantly between derivatives, with some crystal packing arrangements involving hydrogen bonding primarily between monosaccharide hydroxyl groups, while others involve interactions between the substituent groups. nih.gov
| Hydrogen Bond Type | Donor | Acceptor | Role in Crystal Structure |
|---|---|---|---|
| O-H···O | Hydroxyl Group (-OH) | Oxygen (hydroxyl or ring) | Links sugar moieties, forming chains and sheets. |
| N-H···O | Amino Group (-NH2) | Oxygen (hydroxyl or ring) | Connects the amino group to adjacent sugar rings, crucial for packing. |
| C-H···O | Carbon-Hydrogen Bond | Oxygen (hydroxyl or ring) | Weaker interactions that provide additional lattice stabilization. |
A clear example is seen in the crystal structure of N-p-nitrophenyl-alpha-D-ribopyranosylamine, which crystallizes as a monohydrate. researchgate.netnih.gov The single water molecule is strategically positioned to form an extensive hydrogen bond network with the hydroxyl groups of the sugar molecules. This bridging action by the water molecule efficiently stabilizes the crystal lattice, demonstrating that the solvent can be a key component in directing the final solid-state architecture. researchgate.netnih.gov The presence and nature of lattice solvent molecules can significantly influence crystal packing and the resulting physical properties of the material. rsc.org
Investigation of Intermolecular Interactions and Crystal Packing
Polymorphism in Crystalline N-Aryl-D-Ribopyranosylamines
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of the solid-state characterization of N-aryl-D-ribopyranosylamines. The specific crystal packing and molecular conformation can be influenced by substituents on the aryl ring and the network of hydrogen bonds.
X-ray diffraction analysis of N-p-nitrophenyl-α-D-ribopyranosylamine has shown that an independent part of its unit cell is formed by three molecules of the sugar amine, which also co-crystallizes with one molecule of water. sigmaaldrich.com This arrangement, where multiple independent molecules exist in the crystal unit cell, is a manifestation of polymorphism. The water molecule plays a crucial role in stabilizing the crystal lattice by forming an extensive network of hydrogen bonds with the hydroxyl groups of the sugar. sigmaaldrich.com
In contrast, studies on other N-aryl-D-pentopyranosylamines, such as N-p-nitrophenyl-α-D-xylopyranosylamine, show no evidence of polymorphism, with only one molecule in the independent part of the crystal unit cell. sigmaaldrich.com Similarly, research on a series of N-aryl-β-D-glycopyranosylamines derived from mannose and galactose has demonstrated that the same crystal packing arrangements can be maintained despite significant variations in the electronic and steric nature of the substituent on the aryl ring. nih.gov This resilience is attributed to the strength of the hydrogen bond network connecting the monosaccharide portions of the molecules in the solid state. nih.gov These findings underscore that while polymorphism is possible, its occurrence is highly dependent on the specific molecular structure and crystallization conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Characterization
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of β-D-ribopyranosylamine and its derivatives, providing insights into connectivity, configuration, and conformation in both solution and solid phases.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides foundational information about the structure of β-D-ribopyranosylamine. The chemical shifts (δ) of the protons on the pyranose ring are influenced by their stereochemical environment, including the orientation of adjacent hydroxyl groups. The coupling constants (J) between vicinal protons are particularly informative for determining the relative configuration and conformation of the ring. For β-D-ribopyranosylamines in a D₂O solution, the ¹H NMR parameters suggest that the ⁴C₁ chair conformation is the unique form adopted by the molecule. researchgate.net
Below is a representative table of ¹H NMR data for a derivative, β-D-ribopyranose tetraacetate, which illustrates the typical chemical shifts and multiplicities observed for the pyranose ring protons.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-1 | ~5.8-6.0 | d | J1,2 ≈ 3-4 |
| H-2 | ~5.1-5.3 | dd | J2,1 ≈ 3-4, J2,3 ≈ 5-6 |
| H-3 | ~5.0-5.2 | t | J3,2 ≈ 5-6, J3,4 ≈ 5-6 |
| H-4 | ~4.8-5.0 | m | - |
| H-5a, H-5b | ~3.8-4.2 | m | - |
Note: Data are generalized from typical values for acetylated ribopyranose derivatives chemicalbook.com. Actual values can vary based on solvent and specific derivatization.
Carbon-13 (¹³C) NMR Spectroscopic Analysis, including Solid-State Techniques
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each carbon atom in the pyranose ring gives a distinct signal, and its chemical shift is indicative of its local electronic environment.
Solid-state ¹³C NMR, often using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), is particularly powerful for studying crystalline materials. It can provide information about molecular packing and identify the presence of polymorphism. nih.gov In the case of crystalline N-p-nitrophenyl-α-D-ribopyranosylamine, the solid-state ¹³C NMR spectrum shows a splitting of signals. sigmaaldrich.com This signal multiplication confirms the crystallographic finding that there are three independent molecules in the crystal unit cell, as each carbon in the slightly different environments of the three molecules gives rise to a separate resonance. sigmaaldrich.com
The following table presents typical ¹³C NMR chemical shifts for the carbon atoms in the pyranose ring of a β-D-ribopyranose derivative.
| Carbon | Chemical Shift (δ) ppm |
|---|---|
| C-1 | ~90-94 |
| C-2 | ~68-72 |
| C-3 | ~67-71 |
| C-4 | ~65-69 |
| C-5 | ~61-65 |
Note: Data are generalized from typical values for acetylated ribopyranose derivatives chemicalbook.com. Actual values can vary based on solvent, derivatization, and physical state (solution vs. solid).
Application of Two-Dimensional NMR Methodologies (e.g., COSY, HMQC/HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edunih.gov For β-D-ribopyranosylamine, a COSY spectrum would show cross-peaks connecting H-1 to H-2, H-2 to H-3, H-3 to H-4, and H-4 to the H-5 protons, thereby tracing the proton connectivity around the pyranose ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.educreative-biostructure.com An HSQC spectrum would show a cross-peak for each C-H bond, directly linking the signal for H-1 to C-1, H-2 to C-2, and so on, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu This is crucial for connecting different parts of the molecule. For instance, the anomeric proton (H-1) would show correlations to C-2 and the ring carbon C-5, confirming the pyranose ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This is invaluable for determining stereochemistry and conformation. For a β-D-ribopyranosylamine in a ⁴C₁ chair conformation, NOESY would show correlations between protons that are in a 1,3-diaxial relationship, providing direct evidence for their spatial arrangement.
Determination of Configuration and Conformation via Vicinal Coupling Constants (e.g., Karplus Relationships)
The conformation of the pyranose ring can be accurately determined by analyzing the three-bond proton-proton coupling constants (³J_HH) and applying the Karplus relationship. wikipedia.orgmiamioh.edu The Karplus equation describes the correlation between the ³J coupling constant and the dihedral angle (φ) between the two coupled protons. wikipedia.orgresearchgate.net
The magnitude of the coupling constant is highly dependent on this angle:
A large coupling constant (³J ≈ 8–12 Hz) corresponds to dihedral angles of approximately 0° or 180°, which is typical for protons in an axial-axial relationship in a chair conformation.
A small coupling constant (³J ≈ 0–5 Hz) corresponds to a dihedral angle of approximately 90°, which is characteristic of protons in axial-equatorial or equatorial-equatorial relationships. libretexts.org
For β-D-ribopyranosylamine, which preferentially adopts a ⁴C₁ conformation, the analysis of vicinal coupling constants provides direct proof of this structure. researchgate.net For example, a large coupling constant between H-2 and H-3 would indicate that both protons are in axial positions, consistent with the ⁴C₁ chair. Conversely, small coupling constants between H-1 and H-2 would indicate an axial-equatorial relationship, confirming the β-configuration at the anomeric center. By systematically analyzing all the vicinal coupling constants around the ring, a detailed and reliable model of the dominant solution-state conformation can be constructed. conflex.net
Ancillary Spectroscopic Methods for Structural Confirmation
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Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is a powerful non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For beta-D-Ribopyranosylamine, the FTIR spectrum is expected to exhibit a combination of characteristic absorption bands associated with both its carbohydrate backbone and its primary amine group.
Detailed analysis of the expected FTIR spectrum of beta-D-Ribopyranosylamine can be inferred from the known spectra of D-ribose and general amine compounds. The presence of hydroxyl (-OH) groups from the ribose moiety would result in a broad absorption band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the pyranose ring are anticipated to appear in the 2950-2850 cm⁻¹ range. The introduction of the amine (-NH₂) group is expected to introduce characteristic N-H stretching vibrations, typically observed as one or two sharp peaks around 3300-3500 cm⁻¹, which may overlap with the broad O-H band. Furthermore, N-H bending vibrations are expected in the 1650-1580 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, would contain a complex series of bands corresponding to C-O, C-C, and C-N stretching and bending vibrations, providing a unique spectral signature for the molecule.
Interactive Data Table: Expected FTIR Absorption Bands for beta-D-Ribopyranosylamine
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group/Assignment | Expected Intensity |
| 3400-3200 | O-H Stretching | Hydroxyl groups (from ribose) | Strong, Broad |
| 3500-3300 | N-H Stretching | Primary Amine | Medium, Sharp (one or two peaks) |
| 2950-2850 | C-H Stretching | Aliphatic C-H bonds in the pyranose ring | Medium to Strong |
| 1650-1580 | N-H Bending | Primary Amine | Medium |
| 1470-1430 | C-H Bending | CH₂ and CH groups | Variable |
| 1200-1000 | C-O Stretching | Alcohols and ether-like C-O-C in the ring | Strong |
| 1150-1050 | C-N Stretching | Aliphatic Amine | Medium |
Mass Spectrometric Elucidation of Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For beta-D-Ribopyranosylamine, mass spectrometry would confirm its molecular mass and provide insights into the connectivity of its atoms. The molecular weight of beta-D-Ribopyranosylamine is 149.16 g/mol .
The fragmentation of beta-D-Ribopyranosylamine under mass spectrometric conditions, particularly with electron ionization (EI), is expected to be influenced by both the pyranose ring and the amine group. The presence of the nitrogen atom will dictate that the molecular ion peak (M⁺) has an odd mass-to-charge ratio (m/z), a key characteristic for compounds containing an odd number of nitrogen atoms miamioh.edu.
A plausible fragmentation pathway would involve the initial loss of small neutral molecules such as water (H₂O) from the hydroxyl groups of the sugar ring, leading to fragment ions at m/z values corresponding to [M-18]⁺. Alpha-cleavage, a common fragmentation pattern for amines, is also anticipated miamioh.edu. This would involve the cleavage of the C-C bond adjacent to the C-N bond, which could lead to the formation of a resonance-stabilized cation. For beta-D-Ribopyranosylamine, this could result in the loss of the CH₂OH group, giving a significant fragment ion.
Analysis of the mass spectrum of the related compound D-ribose shows characteristic fragmentation patterns involving the loss of water and various carbon fragments. For beta-D-Ribopyranosylamine, similar losses from the carbohydrate portion of the molecule would be expected, in addition to fragmentation pathways directed by the amine group.
Interactive Data Table: Predicted Mass Spectrometric Fragments for beta-D-Ribopyranosylamine
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 149 | [C₅H₁₁NO₄]⁺ | Molecular Ion (M⁺) |
| 131 | [C₅H₉NO₃]⁺ | Loss of H₂O from the molecular ion |
| 118 | [C₄H₈NO₃]⁺ | Loss of CH₂OH from the molecular ion |
| 103 | [C₄H₇O₃]⁺ | Cleavage of the C-N bond with charge retention on the sugar fragment |
| 73 | [C₃H₅O₂]⁺ | Further fragmentation of the sugar ring |
| 44 | [CH₄N]⁺ | Alpha-cleavage product (CH₂=NH₂⁺) |
Computational Chemistry and Theoretical Investigations of Beta D Ribopyranosylamine Systems
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical (QM) methods are fundamental to computational chemistry, offering insights into molecular behavior by solving the Schrödinger equation. idosr.org These methods are crucial for understanding the electronic structure, energy, and properties of chemical systems. idosr.org For beta-D-ribopyranosylamine, QM studies can elucidate the distribution of electrons within the molecule, identify the most reactive sites, and predict the outcomes of chemical reactions.
Techniques such as Density Functional Theory (DFT) are particularly versatile for investigating electronic properties. idosr.orgnih.gov By mapping the electron density, researchers can predict molecular properties and reaction mechanisms. nih.govraa-journal.org Advanced QM methods, including post-Hartree-Fock approaches and time-dependent DFT (TD-DFT), further expand the capability to predict complex molecular properties and understand electronic excitations, although TD-DFT must be applied with caution due to potential inaccuracies with certain types of excited states. idosr.orgnih.gov In the context of enzymatic reactions involving similar sugar amine structures, hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are employed. This approach treats the active site with high-level QM accuracy while the surrounding protein environment is modeled using more computationally efficient classical mechanics, allowing for the study of electronic effects during catalysis. nih.govrsc.org
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rutgers.edu For beta-D-ribopyranosylamine, MD simulations provide a way to explore its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. nih.gov This is particularly important for flexible molecules like pyranose rings, which can exist in various chair, boat, and skew conformations.
By simulating the molecule in a virtual environment, often including explicit solvent molecules, MD can predict the most stable conformations and the dynamics of transitions between them. rutgers.edu This information is vital for understanding how beta-D-ribopyranosylamine interacts with other molecules, such as enzymes or receptors. nih.govnih.gov For example, simulations can show how the binding of a ligand induces conformational changes in a protein. nih.gov Essential dynamics analysis, a technique applied to MD trajectories, can identify the most significant, large-scale motions within a molecule, which are often critical for its biological function. nih.gov
Experimental data from X-ray crystallography has shown that beta-D-ribopyranosylamine exists in a ⁴C₁ chair conformation in its crystalline state. nih.gov MD simulations can expand on this by sampling its conformational preferences in solution, providing a more dynamic picture of its structural flexibility.
Density Functional Theory (DFT) Calculations for Structural Prediction
Density Functional Theory (DFT) is a highly versatile and widely used quantum chemical method for predicting the geometric and electronic structures of molecules. idosr.orgraa-journal.org It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. raa-journal.org For beta-D-ribopyranosylamine, DFT calculations can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
The accuracy of DFT predictions is dependent on the choice of the functional and the basis set. spectroscopyonline.com Studies comparing different functionals (like B3LYP, M06-2X) and basis sets (like 6-311++G(d,p)) have shown that the M06-2X/6-311++G(d,p) level of theory provides superior performance for predicting the geometry of similar organic molecules. spectroscopyonline.com These optimized geometries are crucial as they form the starting point for more complex calculations, such as reaction mechanisms and spectroscopic predictions. nih.govnih.gov DFT structural optimization allows for the identification of stable isomers and their relative energies, which is essential for understanding the molecule's potential energy surface. nih.gov
Table 1: Comparison of DFT Functionals for Structural Parameter Prediction This table is a representative example based on findings for similar organic molecules, illustrating the comparative nature of such studies.
| Functional/Basis Set | Average Error in Bond Length (Å) | Average Error in Bond Angle (°) |
|---|---|---|
| B3LYP/6-31G(d) | 0.015 | 1.2 |
| M06-2X/6-311++G(d,p) | 0.009 | 0.8 |
In Silico Modeling of Intermolecular Interactions and Crystal Structures
In silico modeling encompasses a range of computational techniques used to simulate molecular systems. For beta-D-ribopyranosylamine, these methods are instrumental in predicting how molecules interact with each other and how they arrange themselves in a crystalline solid. This is crucial for understanding hydrogen bonding networks, which are dominant interactions for this molecule. nih.gov
Molecular docking is a common in silico technique used to predict the binding orientation of a small molecule to a larger one, like a protein. nih.govplos.org This can provide insights into the intermolecular forces—such as hydrogen bonds and van der Waals interactions—that stabilize the complex. plos.org
For predicting crystal structures, computational approaches can model the packing of molecules in a lattice, governed by intermolecular forces. Experimental work has shown that beta-D-ribopyranosylamine forms extensive intra- and intermolecular hydrogen bonds of the O-H···O, N-H···O, and C-H···O types, creating interconnected chains in its crystal structure. nih.gov Computational models can simulate these packing arrangements and calculate lattice energies, helping to understand the stability of the observed crystal form. These simulations are vital in materials science and drug development for predicting the properties of solid-state materials. nih.gov
Computational Approaches to Spectroscopic Data Prediction (e.g., NMR Chemical Shifts, Coupling Constants)
Computational methods, particularly DFT, are increasingly used to predict spectroscopic properties, which serves as a powerful tool for structure verification and elucidation. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the chemical environment of each atom, and predicting NMR chemical shifts (δ) and coupling constants (J) can help confirm the structure and conformation of beta-D-ribopyranosylamine. nih.gov
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-31G(d) level), is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov For carbohydrates and related molecules, computational studies have shown that DFT methods can predict ¹³C NMR chemical shifts with an average deviation of around 5.0-5.4 ppm from experimental values, even without explicit solvent corrections. rsc.orgresearchgate.net The accuracy can be further improved by applying empirical scaling or by using structurally similar reference compounds. nih.govresearchgate.net
Recent advancements integrate DFT calculations with machine learning models, such as 3D Graph Neural Networks (GNNs), to achieve even higher accuracy in predicting ¹H and ¹³C chemical shifts, with mean absolute errors (MAE) as low as 0.185 ppm for ¹H and 0.944 ppm for ¹³C. nih.gov These predictive tools are invaluable for distinguishing between different isomers or conformers of a molecule in solution. nih.gov
Table 2: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Pyranose Ring This table illustrates the typical accuracy of DFT-based NMR predictions for a carbohydrate structure similar to beta-D-Ribopyranosylamine. Data is hypothetical and for illustrative purposes.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/TZVP) | Deviation (ppm) |
|---|---|---|---|
| C1 | 92.5 | 97.8 | 5.3 |
| C2 | 72.0 | 77.1 | 5.1 |
| C3 | 73.5 | 78.8 | 5.3 |
| C4 | 69.8 | 75.0 | 5.2 |
Advanced Research Applications and Broader Contributions Within Chemical Science
Strategic Use of Beta-D-Ribopyranosylamine and Its Analogs as Synthetic Intermediates
The unique structural features of beta-D-ribopyranosylamine make it a valuable precursor in the synthesis of diverse and complex molecules. Its pyranose ring provides a rigid scaffold, while the amine functionality at the anomeric position serves as a key handle for introducing a variety of substituents and for constructing N-glycosidic linkages.
Beta-D-ribopyranosylamine is a key starting material for the synthesis of neoglycoconjugates, which are synthetic molecules containing a carbohydrate moiety linked to another chemical species, such as a protein, lipid, or polymer. These constructs are invaluable tools for studying carbohydrate-mediated biological processes. The synthesis of neoglycoconjugates often involves the reaction of a reducing sugar with an amine-containing molecule. The direct condensation of amines with reducing sugars, such as D-ribose to form ribopyranosylamine, is an appealing strategy for the efficient and rapid synthesis of these complex structures nih.gov. For instance, deacylated lipopolysaccharides can be modified to introduce a free reducing glucosamine, which can then be reacted with allylamine (B125299) to form a key intermediate for the preparation of neoglycoconjugates nih.gov. This approach allows for the creation of well-defined glycoconjugates that are crucial for studying epitope specificities of monoclonal antibodies nih.gov.
The versatility of this approach is further demonstrated by the use of various aliphatic and aromatic scaffolds to create multivalent glycoconjugates, or "glycoclusters" nih.gov. These molecules present multiple copies of a carbohydrate ligand and are instrumental in studying multivalent carbohydrate-protein interactions, which are common in biological systems.
The inherent chirality and dense functionality of beta-D-ribopyranosylamine make it an excellent starting point for the synthesis of modified carbohydrate scaffolds and nucleoside analogs, which are of significant interest in medicinal chemistry and drug discovery. nih.gov Carbohydrate-based scaffolds have been successfully employed to display pharmacophores, leading to molecules with biological activity against a range of targets. nih.gov
A crucial application of beta-D-ribopyranosylamine is in the synthesis of L-nucleoside analogs. L-nucleosides are stereoisomers of the naturally occurring D-nucleosides and have shown potent antiviral and anticancer activities with often lower toxicity profiles than their D-counterparts google.com. The synthesis of these analogs often involves the stereoselective formation of an N-glycosidic bond, a reaction for which beta-D-ribopyranosylamine derivatives are well-suited precursors. For example, 2-deoxy-beta-D-ribo-hexopyranosyl nucleosides have been synthesized through the Lewis-acid catalyzed condensation of a silylated heterocyclic base with a protected 2-deoxy-ribo-hexopyranose, yielding the desired beta anomers in good yield nih.gov.
Furthermore, the ribopyranose scaffold can be chemically modified to create a diverse library of structures. These modifications can include alterations to the hydroxyl groups, the introduction of different substituents on the ring, or even changes to the ring size itself. These modified scaffolds serve as templates for the development of new therapeutic agents and molecular probes.
Design and Development of Organocatalytic Systems Incorporating Aminopyran Frameworks
The field of asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze stereoselective reactions, has seen significant growth in recent years. umb.educhiralpedia.com Chiral amines, in particular, have proven to be highly effective catalysts for a wide range of asymmetric transformations. rsc.org The aminopyranose framework, inherent to beta-D-ribopyranosylamine, provides a rigid and stereochemically defined scaffold for the development of novel organocatalysts.
These catalysts often operate through the formation of enamine or iminium ion intermediates, and the chiral environment provided by the aminopyranose backbone directs the stereochemical outcome of the reaction. frontiersin.org Chiral primary α-amino amides, which can be conceptually derived from aminopyranose structures, are valuable bifunctional organocatalysts with both a Brønsted base site (the amine) and a hydrogen-bonding site (the amide) mdpi.com. This bifunctionality allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high efficiency and stereoselectivity.
The development of organocatalysts based on aminopyranose scaffolds offers a sustainable and metal-free alternative to traditional transition-metal catalysis for the synthesis of chiral molecules. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize performance for specific reactions.
Fundamental Investigations into Glycosidic Linkage Formation and Stability
The formation and cleavage of the glycosidic bond are fundamental processes in chemistry and biology. fiveable.me Beta-D-ribopyranosylamine provides an excellent model system for studying the mechanisms of N-glycosidic bond formation and the factors that influence its stability. The formation of an N-glycosidic bond typically proceeds through the nucleophilic attack of an amine on the anomeric carbon of a sugar, often involving an oxocarbenium ion-like transition state fiveable.me.
Mechanistic studies often employ kinetic isotope effects and computational analysis to elucidate the transition state structure of N-glycoside hydrolysis nih.gov. These studies have revealed that the mechanism can be stepwise, involving the formation of an intermediate, or concerted. The stability of the N-glycosidic bond is influenced by several factors, including the nature of the aglycone, the stereochemistry at the anomeric center, and the surrounding chemical environment. For instance, acid-catalyzed hydrolysis of N-glycosidic bonds is a common process, initiated by the protonation of the glycosidic nitrogen or the ring oxygen fiveable.me.
Understanding the intricacies of N-glycosidic bond formation and stability is crucial for the rational design of glycosidase inhibitors, the development of stable glycoconjugates for therapeutic applications, and for controlling the stereochemical outcome of glycosylation reactions in complex oligosaccharide synthesis.
Exploration of Aminoglycosides as Probes for Enzyme Inhibition Mechanisms
Aminoglycosides are a class of antibiotics that function by inhibiting protein synthesis in bacteria. nih.gov They achieve this by binding to the ribosomal RNA of the bacterial ribosome, causing mistranslation of mRNA. The aminopyranose rings found in the structure of aminoglycosides are crucial for their biological activity.
The study of aminoglycosides and their interactions with their biological targets provides valuable insights into enzyme inhibition mechanisms. Synthetic aminopyranose derivatives are often used as molecular probes to explore the active sites of enzymes, particularly glycosidases and kinases. By systematically modifying the structure of the aminopyranose ring, researchers can map the key interactions responsible for binding and inhibition. For example, derivatives of 2-aminopyrimidine (B69317) have been synthesized and evaluated as inhibitors of β-glucuronidase, with some compounds showing significantly greater potency than the standard inhibitor nih.gov.
These studies are not only fundamental to understanding how enzymes work but are also critical for the development of new therapeutic agents. By elucidating the mechanism of inhibition, it is possible to design more potent and selective inhibitors with improved pharmacological properties. The use of aminopyranose-based compounds as probes is a powerful strategy in the field of chemical biology for dissecting complex biological pathways and identifying new drug targets.
Q & A
Q. How can researchers address variability in biological assay results for beta-D-Ribopyranosylamine?
- Methodological Answer : Implement assay validation per FDA guidelines (precision, accuracy, sensitivity). Include internal controls (e.g., known inhibitors) in each plate. Use Z’-factor statistics to assess assay robustness. For cell-based assays, standardize passage number and culture conditions (e.g., FBS batch). Share raw data and analysis scripts via platforms like GitHub .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
